4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-8-5-7(6-1-2-6)12-13(8)4-3-11-9/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLPEUIVWHJFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine is an organic compound with the molecular formula C_9H_8ClN_3 and a molecular weight of approximately 193.64 g/mol. This compound features a unique bicyclic structure that includes a pyrazolo[1,5-a]pyrazine framework, characterized by the presence of a cyclopropyl group and a chlorine atom at specific positions. Research indicates that this compound exhibits significant biological activities, particularly in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving substituted pyrazoles. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activity
Research has identified several biological activities associated with this compound:
The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is believed that the compound's ability to inhibit kinases plays a significant role in its anticancer properties. Further research is needed to clarify its interaction profiles with specific proteins and enzymes involved in disease pathways.
Comparative Analysis
To better understand the significance of this compound in medicinal chemistry, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine | CHClN | Contains a methyl group instead of a cyclopropyl group; different biological activity profile. |
| 4-Hydrazinylpyrazolo[1,5-a]pyrazine | CHNCl | Features hydrazine functionality; potential for different reactivity and biological effects. |
| Pyrazolo[1,5-b]pyridazine derivatives | Varies | Exhibits diverse biological activities; often used as kinase inhibitors. |
Case Studies
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrazine derivatives:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 2 and 4 of the pyrazolo[1,5-a]pyrazine scaffold. A comparison of physicochemical properties is summarized below:
Key Observations :
- Cyclopropyl vs. Aryl Groups : The cyclopropyl group (C₂) offers rigidity and moderate hydrophobicity, whereas aryl substituents (e.g., 4-fluorophenyl) enhance π-π interactions and lipophilicity, critical for target binding in enzyme inhibition .
- Alkyl Chains : Ethyl or isobutyl substituents (e.g., in TLR7 antagonists) improve membrane permeability but may reduce target specificity due to conformational flexibility .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine typically proceeds via:
- Construction of the pyrazolo[1,5-a]pyrazine ring system.
- Introduction of the chloro substituent at the 4-position.
- Installation of the cyclopropyl group at the 2-position.
This sequence often requires careful control of reaction conditions to achieve regioselectivity and to preserve the integrity of the fused heterocyclic system.
Construction of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine skeleton can be synthesized by annulation reactions involving pyrazole and pyrazine derivatives. One documented approach involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with nucleophilic reagents to form substituted derivatives.
- Tsizorik et al. (2019) reported a method where 4-chloropyrazolo[1,5-a]pyrazines react with tert-butyl cyanoacetate, forming tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoate intermediates. These intermediates are then converted into pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which can be further manipulated to yield various derivatives including cyclopropyl-substituted analogues.
Installation of the Cyclopropyl Group at the 2-Position
The cyclopropyl group introduction at the 2-position can be achieved through:
- Nucleophilic substitution reactions using cyclopropyl-containing nucleophiles on 2-halo derivatives of pyrazolo[1,5-a]pyrazine.
- Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) where a cyclopropyl boronic acid or equivalent is coupled with a 2-halopyrazolo[1,5-a]pyrazine intermediate.
While specific detailed procedures for the cyclopropyl substitution on this exact scaffold are sparse, analogous methods in heterocyclic chemistry suggest these strategies are applicable.
Representative Preparation Procedure (Literature-Based)
Although direct procedures for this compound are limited, related pyrazolo[1,5-a]pyrazine derivatives have been synthesized as follows:
Analytical and Purification Notes
- Purification of intermediates and final compounds is commonly performed by flash chromatography using silica gel.
- Kugelrohr distillation and recrystallization may be employed for further purification.
- Characterization typically includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine, and how is its structural integrity validated?
- Methodology :
- Synthesis :
Start with the solvent thermal decomposition of precursors to generate 4-chloropyrazolo[1,5-a]pyrazine (2a) .
Introduce the cyclopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropylboronic acids .
Optimize reaction conditions (temperature, solvent, catalyst) to improve yield. For example, bromination of 2a using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C yields 3-bromo derivatives .
-
Characterization :
-
Use 1H/13C NMR to confirm substituent positions (e.g., cyclopropyl protons appear as distinct multiplets at δ ~0.5–1.5 ppm) .
-
Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
-
Compare experimental melting points with literature data (e.g., derivatives in melt at 221–268°C) .
- Example Data :
| Compound | Reaction Conditions | Yield | Key NMR Data (δ, ppm) |
|---|---|---|---|
| 4-Chloro derivative | Solvent thermal decomposition | 75% | 1H: 8.2 (s, H-3), 13C: 145.2 (C-Cl) |
| 3-Bromo derivative | NBS in DMF, 80°C | 68% | 1H: 8.5 (s, H-3), 13C: 120.1 (C-Br) |
Q. How are spectral discrepancies resolved during structural elucidation of pyrazolo[1,5-a]pyrazine derivatives?
- Methodology :
- Cross-Validation : Compare experimental 1H/13C NMR shifts with density functional theory (DFT)-calculated values (e.g., deviations >0.5 ppm may indicate misassignment) .
- Supplementary Techniques :
- 2D NMR (COSY, HSQC) resolves overlapping signals (e.g., cyclopropyl CH2 groups) .
- X-ray crystallography confirms regiochemistry for crystalline derivatives .
- Reaction Consistency : Replicate syntheses to rule out side products (e.g., nitro group reduction artifacts in nitration reactions) .
Advanced Research Questions
Q. What strategies enable regioselective functionalization at position 7 of pyrazolo[1,5-a]pyrazine derivatives?
- Methodology :
-
Direct Functionalization : Use electrophilic reagents (e.g., silylformamidines) under controlled conditions. For example, reacting 3-nitro derivatives with silylformamidine in benzene introduces formyl groups at position 7 with >70% regioselectivity .
-
Protecting Groups : Temporarily block reactive sites (e.g., chlorine at position 4) to direct substitution to position 7 .
-
Catalytic Systems : Employ palladium catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Example :
-
Synthesis of 7-Formyl Derivative :
React 3-nitro-4-carboxylate (2g) with silylformamidine in benzene.
Crystallize from hexane to isolate product (mp 118–120°C) .
Q. How can computational tools streamline the design of pyrazolo[1,5-a]pyrazine synthesis pathways?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states. For instance, ICReDD’s workflow identifies optimal conditions for cyclopropane introduction by simulating energy barriers .
- Data-Driven Optimization : Apply machine learning to historical reaction data (e.g., solvent effects on nitro group stability) to prioritize experimental trials .
- Virtual Screening : Model substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization strategies .
Q. What advanced techniques address contradictions in biological activity data for pyrazolo[1,5-a]pyrazine analogs?
- Methodology :
- Dose-Response Studies : Conduct IC50 assays across multiple cell lines to differentiate target-specific effects from cytotoxicity .
- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity measurements (e.g., nitro group reduction to amines) .
- Structural-Activity Relationships (SAR) : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-withdrawing groups (e.g., -NO2) at position 3 enhance binding affinity in certain kinase assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data between synthetic batches?
- Methodology :
- Batch Comparison : Analyze spectra for consistent impurities (e.g., residual solvents like DMF at δ 2.7–2.9 ppm) .
- Isotopic Labeling : Introduce 13C-labeled precursors to trace unexpected signals (e.g., deuteration studies confirm proton assignments) .
- Crystallographic Validation : Resolve ambiguities using single-crystal X-ray structures, as done for triazolo[1,5-a]pyrazine analogs in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
